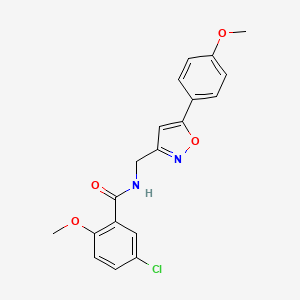

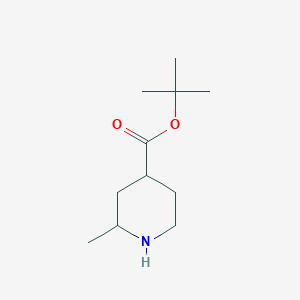

![molecular formula C19H15ClF2N4OS B2411099 1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111236-84-0](/img/structure/B2411099.png)

1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their specific structures and substituents .Scientific Research Applications

Antihistaminic Activity

- Synthesis and Pharmacological Investigation : A study by Alagarsamy et al. (2007) demonstrated the synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant in vivo H1-antihistaminic activity. The compound 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one emerged as highly active with less sedation, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Anticancer Activity

- Synthesis and Anticancer Activity Screening : Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives. Some compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in anticancer therapy (Reddy et al., 2015).

Antimicrobial and Antifungal Activities

- Evaluation of Antimicrobial Activities : Yan et al. (2016) researched novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety. Some compounds exhibited strong antimicrobial activities, outperforming commercial bactericides and fungicides, thus suggesting their application in treating bacterial and fungal infections (Yan et al., 2016).

Synthesis and Structural Analysis

- Synthesis and Structural Characterization : Zhou et al. (2021) synthesized and characterized the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This study provided insights into the structural and electronic properties of such compounds, which are crucial for their potential therapeutic applications (Zhou et al., 2021).

Glycosylation Studies

- Glycosylation Research : Saleh and Abdel-megeed (2003) explored the glycosylation of similar triazoloquinazolin-5(4H)-ones, providing a framework for understanding how chemical modifications can alter the properties and potential applications of these compounds (Saleh & Abdel-megeed, 2003).

Quality Control in Pharmaceutical Development

- Development of Quality Control Methods : Danylchenko et al. (2018) worked on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting the importance of rigorous quality control in pharmaceutical development of such compounds (Danylchenko et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-fluoro-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N4OS/c1-2-8-25-17(27)12-9-11(21)6-7-16(12)26-18(25)23-24-19(26)28-10-13-14(20)4-3-5-15(13)22/h3-7,9H,2,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIPKEYQTRJXRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

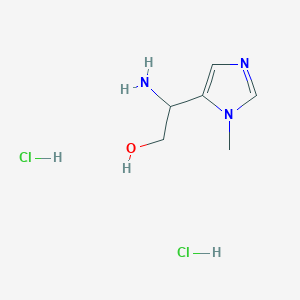

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

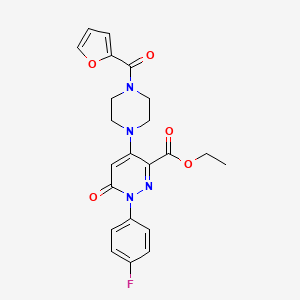

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)

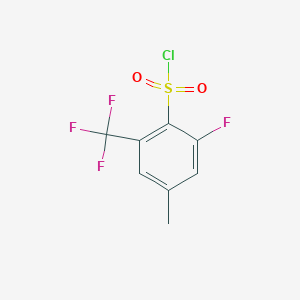

![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)

![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)